Stereochemical Purity and Target Engagement: (4R) Enantiomer versus Racemic Mixtures for SHMT Inhibition
The (4R) enantiomer (CAS 2444764-09-2, (-)-SHIN1) exhibits potent dual inhibition of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively, in vitro . The enantiomeric purity is a critical procurement specification; the (+)-enantiomer ((+)-SHIN1, CAS 2443966-90-1) is also active but represents a distinct chemical entity with separate cataloging, while racemic mixtures (e.g., (Rac)-SHIN2) demonstrate different isoform selectivity patterns with IC50 values of 13 nM (SHMT1) and 66 nM (SHMT2) .
| Evidence Dimension | SHMT1/SHMT2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50: 5 nM (SHMT1); 13 nM (SHMT2) |
| Comparator Or Baseline | Comparator 1: (+)-SHIN1 (active enantiomer, separate entity); Comparator 2: (Rac)-SHIN2 (racemic mixture) IC50: 13 nM (SHMT1), 66 nM (SHMT2) |
| Quantified Difference | (Rac)-SHIN2 shows 1.2-fold lower SHMT1 potency and 5.1-fold lower SHMT2 potency compared to (-)-SHIN1; (+)-SHIN1 is a distinct enantiomer with separate activity profile |
| Conditions | In vitro enzymatic assay using recombinant human SHMT1 and SHMT2 |
Why This Matters
Procurement of the specific (4R) enantiomer ensures experimental reproducibility of the reported SHMT1/2 dual inhibition profile with defined isoform selectivity (SHMT1:SHMT2 selectivity ratio of 2.6:1), which cannot be assumed with racemic or alternative enantiomeric material.
